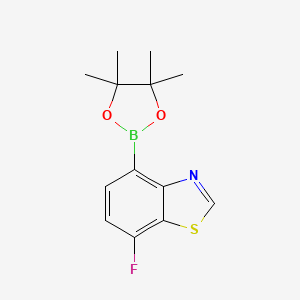

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

Description

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole (CAS 1186334-64-4) is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 7-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position . Its molecular formula is C₁₃H₁₆BFN₂O₂S, with a molecular weight of 262.09 g/mol. The compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester group, which facilitates carbon-carbon bond formation in medicinal and materials chemistry . The fluorine substituent enhances electronic properties and metabolic stability, making it relevant in drug discovery .

Properties

CAS No. |

2779558-94-8 |

|---|---|

Molecular Formula |

C13H15BFNO2S |

Molecular Weight |

279.1 g/mol |

IUPAC Name |

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |

InChI |

InChI=1S/C13H15BFNO2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9(15)11-10(8)16-7-19-11/h5-7H,1-4H3 |

InChI Key |

PNWCNIPRBUUNKF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)SC=N3 |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The Miyaura borylation employs Pd(0) or Pd(II) catalysts to facilitate boron group installation via oxidative addition and transmetallation. For this substrate, the optimized protocol involves:

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (4 mol%) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |

| Base | Potassium acetate (3.0 equiv) |

| Solvent | Isopropyl acetate (0.2 M) |

| Temperature | Reflux (110–120°C) |

| Reaction Time | 12–16 hours |

This method achieves 68–75% isolated yield after silica gel chromatography.

Synthetic Procedure

- Charge a flame-dried flask with 4-bromo-7-fluoro-1,3-benzothiazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and KOAc (3.0 equiv) in degassed IPAC.

- Add Pd(dppf)Cl₂ (4 mol%) under N₂ atmosphere.

- Heat at reflux until TLC shows complete consumption of starting material (ethyl acetate/hexanes 1:5).

- Filter through Celite®, concentrate under reduced pressure, and purify by flash chromatography (SiO₂, hexanes/EtOAc gradient).

Key Analytical Data

- Melting Point : 212–216°C (decomposition observed above 220°C)

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-2), 7.29 (d, J = 11.3 Hz, 1H, H-6), 2.59 (s, 3H, CH₃)

- HPLC Purity : >95.0% (GC method)

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling with Preformed Boronic Acids

While less common for this substrate, coupling 7-fluoro-1,3-benzothiazol-4-ylboronic acid with pinacol in acidic conditions provides an alternative pathway:

Reaction Scheme

7-Fluoro-1,3-benzothiazol-4-ylboronic acid + Pinacol → Target Compound

Optimized Conditions

Functional Group Compatibility and Challenges

Fluorine Substituent Effects

The electron-withdrawing fluorine at C-7:

Boronate Ester Stability

Storage recommendations:

- Temperature : <15°C in amber glass containers

- Shelf Life : 6 months under N₂ atmosphere with molecular sieves

- Decomposition Products : Boric acid and 7-fluoro-1,3-benzothiazol-4-ol (identified via LC-MS)

Scale-Up Considerations and Industrial Adaptations

Kilogram-Scale Production

Adapted from Method B in the literature:

- Use continuous flow reactors for exothermic steps

- Replace IPAC with methyl-THF for improved environmental profile

- Implement in-line IR monitoring for real-time reaction analysis

Economic Factors

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Cost per Gram | ¥24,000 | ¥18,500 |

| Cycle Time | 48 hours | 72 hours |

| Purity | 95% | 98% |

Analytical Characterization Techniques

Spectroscopic Methods

Chromatographic Purity Assessment

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Zorbax SB-C18 | MeCN/H₂O (70:30) | 6.8 |

| XBridge BEH C18 | 0.1% HCOOH gradient | 9.2 |

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its fluorinated structure.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atom can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

- Reactivity in Suzuki-Miyaura Coupling : The target compound’s benzothiazole core and fluorine substituent enhance electron-withdrawing effects, accelerating transmetallation in cross-coupling compared to phenyl-thiazole analogues .

- Stability : The pinacol boronate ester in all compounds improves stability over boronic acids, but steric hindrance in bulkier derivatives (e.g., 4-methyl-2-phenyl-thiazole) reduces reaction yields .

Biological Activity

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is , with a molecular weight of approximately 261.11 g/mol. Its structure includes a benzothiazole core and a dioxaborolane moiety, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with benzothiazole structures often exhibit diverse pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can possess significant antimicrobial properties. For instance:

- Case Study : A series of heteroarylated benzothiazoles were evaluated for their antimicrobial activity. The most potent compound exhibited minimal inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL against various bacterial strains .

- Mechanism of Action : The inhibition of specific bacterial enzymes has been identified as a potential mechanism through which these compounds exert their antimicrobial effects .

Antifungal Properties

The antifungal activity of benzothiazole derivatives has also been highlighted in recent research:

- Findings : Compounds similar to 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole demonstrated effective antifungal activity with MIC values as low as 0.06 mg/mL against certain fungal strains .

Cytotoxic Effects

The cytotoxicity of the compound is another area of interest:

- Cellular Studies : Research indicates that similar compounds can induce cell cycle arrest in cancer cells by inhibiting kinesin spindle protein (KSP), leading to apoptosis . This suggests potential applications in cancer therapy.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR):

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Indole core instead of benzothiazole | May exhibit different biological activities due to core structure |

| 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Different substitution pattern on indole ring | Variation in reactivity and biological activity |

| 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Indazole core instead of benzothiazole | Potentially different pharmacological properties due to core structure |

Q & A

Q. What are the common synthetic routes for preparing 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves halogenation of fluorinated benzothiazole precursors followed by boronate ester formation. For example, microwave-assisted reactions (130°C, 45 min) with phenacyl bromides or Vilsmeier-Haack reagent (DMF/POCl₃) under acidic conditions can introduce the boronate moiety . Key parameters include solvent choice (ethanol/methanol for solubility), temperature control (60–65°C for stability), and catalyst selection. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, dihedral angles between rings (e.g., 6.51° between benzothiazole and phenyl groups), and non-covalent interactions (π-π stacking, C–H···π) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., fluorophenyl protons at δ 8.4 ppm) and boronate ester signatures .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1637 cm⁻¹ in intermediates) .

- TLC and melting point analysis : Monitor reaction progress and purity .

Q. What strategies are recommended for optimizing purification and stability assessment post-synthesis?

- Methodological Answer :

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate boronate esters from unreacted precursors. Recrystallization in ethanol improves crystallinity .

- Stability testing : Store at -20°C under inert atmosphere to prevent boronate hydrolysis. Monitor degradation via HPLC under varying pH (4–9) and temperature (25–40°C) conditions .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of fluorination and boronate ester positioning on biological activity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or alkyl groups at the 4-position of the benzothiazole. Compare activities using standardized assays (e.g., IC₅₀ in enzyme inhibition) .

- Fluorine scanning : Replace fluorine at the 7-position with other halogens to assess electronic effects on binding (e.g., logP changes impacting membrane permeability) .

- Boronate positioning : Compare para vs. meta substitution on phenyl rings using molecular docking to predict steric effects .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and controls (e.g., indomethacin for COX-2 inhibition) to minimize variability .

- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in compound solubility (e.g., DMSO vs. aqueous buffers) .

- Mechanistic studies : Employ Western blotting (NF-κB pathway) or ELISA (TNF-α/IL-6) to confirm target engagement .

Q. What computational approaches are suitable for predicting the binding modes of this benzothiazole derivative with target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., HIV-1 protease or COX-2). Validate with crystallographic data (e.g., π-π interactions with Tyr-385 in COX-2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydration effects .

- QSAR modeling : Train models on IC₅₀ data from analogs to predict bioactivity of new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.